molecular formula C6H8N2O B12987209 3-Methyl-5-oxopyrrolidine-3-carbonitrile

3-Methyl-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B12987209
M. Wt: 124.14 g/mol
InChI Key: GJUJPNHKNJEGHM-UHFFFAOYSA-N
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Description

3-Methyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxopyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-5-oxopyrrolidine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can influence various biological processes. The stereochemistry of the molecule plays a crucial role in its binding affinity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-oxopyrrolidine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both carbonyl and nitrile functional groups. This combination of features enhances its versatility and potential for diverse chemical transformations and biological activities .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-methyl-5-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C6H8N2O/c1-6(3-7)2-5(9)8-4-6/h2,4H2,1H3,(H,8,9)

InChI Key

GJUJPNHKNJEGHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C#N

Origin of Product

United States

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